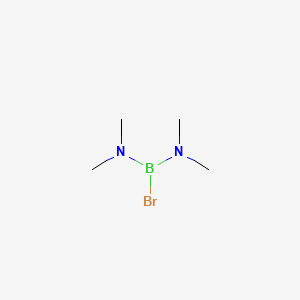

Bromobis(dimethylamino)borane

Description

Contextualization within Organoboron Chemistry and Haloboranes

Bromobis(dimethylamino)borane is a member of two important classes of boron compounds: organoboron compounds and haloboranes. Organoboron chemistry is a broad field that studies the properties and reactions of compounds containing a carbon-boron bond. While this compound does not have a direct carbon-boron bond, its dimethylamino substituents firmly place it within the sphere of organoboron reagents, where it serves as a precursor to various organoboron derivatives. chemimpex.comlookchem.com

Simultaneously, it is classified as a haloborane due to the presence of a bromine atom attached to the boron center. Haloboranes are known for their high reactivity, often serving as potent Lewis acids and precursors for the synthesis of other boron compounds. The combination of the electron-donating dimethylamino groups and the electron-withdrawing bromine atom imparts a unique reactivity profile to this compound, making it a valuable tool in synthetic chemistry. orgsyn.org

Historical Development and Initial Academic Interest in Amino-Borane Systems

The academic journey into amino-borane systems began in 1937 with the discovery of amine-boranes by Burg and Schlesinger. chemrevlett.com These compounds, characterized by a dative bond between a nitrogen atom of an amine and a boron atom, quickly garnered interest for their unique properties and reactivity. chemrevlett.com Early research focused on their synthesis, structure, and reductive capabilities.

Over the decades, the field has expanded significantly, with researchers exploring the diverse applications of amine-borane adducts, from reagents in organic synthesis to materials for hydrogen storage. chemrevlett.comh2tools.org The stability of many amine-borane complexes, in contrast to the pyrophoric nature of diborane (B8814927) (B₂H₆), made them safer and more convenient to handle in laboratory settings. h2tools.org This increased accessibility fueled further investigation into their chemistry, leading to the development of a wide array of substituted amino-boranes, including halogenated derivatives like this compound.

Fundamental Role of this compound in Boron-Nitrogen Bond Chemistry Research

This compound plays a crucial role as a reactant and precursor in the study and synthesis of compounds containing boron-nitrogen bonds. chemimpex.com Its utility is demonstrated in several key transformations:

Synthesis of Diboron (B99234) Compounds: It is a key starting material in the synthesis of tetrakis(dimethylamino)diboron (B157049), a compound containing a boron-boron single bond. orgsyn.orgscispace.com This reaction typically involves the reductive coupling of this compound using sodium metal. orgsyn.org

Precursor to Boron-Nitrogen Heterocycles: The reactivity of the B-Br bond allows for its substitution, opening pathways to various boron-nitrogen heterocyclic systems.

Reagent in Organic and Inorganic Synthesis: this compound is utilized in a range of chemical reactions, including intramolecular cyclizations, the conversion of epoxides to bromohydrins, and the synthesis of fluorenyltripyrazolylborate ligands. sigmaaldrich.comchemicalbook.comgrafiati.com It also participates in oxidative addition reactions to synthesize platinum boryl phosphine (B1218219) bromo complexes. sigmaaldrich.comchemicalbook.com

Polymer Chemistry: The compound serves as a reagent in the preparation of rigid-backbone conjugated polymers, which have potential applications in organic electronics. sigmaaldrich.comlookchem.com

A well-documented synthesis of this compound involves the reaction of tris(dimethylamino)borane (B1346698) with boron tribromide. orgsyn.orgorgsyn.org This procedure allows for the high-yield production of the target compound, making it readily accessible for research purposes. orgsyn.orgscispace.com

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₁₂BBrN₂ | lookchem.com |

| Molecular Weight | 178.87 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 20-28 °C at 0.5 mmHg | sigmaaldrich.comlookchem.comyorlab.co.uk |

| Density | 1.259 g/mL at 25 °C | sigmaaldrich.comlookchem.comyorlab.co.uk |

| Refractive Index | n20/D 1.478 | sigmaaldrich.comlookchem.comyorlab.co.uk |

| Appearance | Colorless liquid | orgsyn.org |

| Reactivity | Moisture sensitive, fumes in air | orgsyn.org |

Overview of Research Trajectories for Donor-Stabilized Boron Species

The study of this compound is part of a broader research effort into donor-stabilized boron species. The electron deficiency of boron makes many of its compounds highly reactive Lewis acids. Researchers have explored the use of various donor ligands to moderate this reactivity and isolate novel boron-containing structures with unique bonding and reactivity. nih.govresearchgate.net

Key research trajectories in this area include:

Stabilization of Boron Cations: Strong donor ligands, such as N-heterocyclic carbenes (NHCs) and ylides, have been successfully employed to stabilize highly reactive boron cations. nih.gov These stabilized cations are valuable in catalysis and for understanding fundamental bonding principles. nih.gov

Boron-Boron Multiple Bonds: The stabilization of species with boron-boron double (diborenes) and triple (diborynes) bonds is a major focus of current research. researchgate.netru.nl Strong σ-donor ligands are crucial for furnishing electron density to the electron-deficient boron centers, making these exotic molecules isolable. researchgate.netru.nl

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid and Lewis base are sterically prevented from forming a classical adduct, has led to significant advances in small molecule activation, including the splitting of H₂. nih.gov Boron-based Lewis acids are central to FLP chemistry. nih.gov

Donor-Acceptor Stabilized Materials: Donor-acceptor interactions are being investigated to stabilize boron nitride materials, which are isoelectronic with carbon allotropes like graphene and diamond. rsc.org This approach aims to develop milder synthetic routes to these technologically important materials. rsc.org

The amino groups in this compound act as internal donors, influencing its electronic structure and reactivity, placing it firmly within the context of these ongoing research efforts to harness the chemistry of donor-stabilized boron compounds.

Properties

IUPAC Name |

N-[bromo(dimethylamino)boranyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDPZBLACZIAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N(C)C)(N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BBrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220186 | |

| Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6990-27-8 | |

| Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromobis(dimethylamino)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for Bromobis Dimethylamino Borane

Established Synthetic Routes and Mechanistic Considerations

The preparation of bromobis(dimethylamino)borane is primarily achieved through well-documented methods that offer high yields and purity. These routes are foundational in laboratory and potential industrial applications, relying on the reactivity of aminoboranes with boron trihalides.

Synthesis from Tris(dimethylamino)borane (B1346698) and Boron Trihalides

The most common and efficient synthesis of this compound involves the reaction of tris(dimethylamino)borane with a boron trihalide, specifically boron tribromide. orgsyn.orgscispace.com This method is a classic example of a redistribution or ligand exchange reaction, which is a frequent strategy in boron chemistry. thieme-connect.de

2 (CH₃)₂N]₃B + BBr₃ → 3 [(CH₃)₂N]₂BBr

This reaction is typically carried out in an inert solvent such as pentane (B18724) at low temperatures, for instance, -40°C, to control the exothermic nature of the reaction. orgsyn.org A solution of boron tribromide is added dropwise to a stirred solution of tris(dimethylamino)borane. orgsyn.org Following the addition, the mixture is allowed to warm to room temperature. orgsyn.org The high yield, often reported to be around 99%, makes this the preferred method for laboratory-scale preparation. orgsyn.orgscispace.com

Mechanistically, the reaction is understood to proceed through a four-centered transition state. The initial step involves the formation of a Lewis acid-base adduct between the electron-deficient boron of boron tribromide and the electron-rich nitrogen of a dimethylamino group on tris(dimethylamino)borane. This is followed by a redistribution of the substituents to give the more thermodynamically stable product. The general mechanism for nucleophilic substitution at a haloborane center involves the formation of a borate (B1201080) complex intermediate, followed by the elimination of a halide. thieme-connect.de

Alternative Precursor Strategies and Reaction Conditions

An alternative perspective on the synthesis of this compound is to consider it as a direct reaction between a boron trihalide and a stoichiometric amount of an amine source. The synthesis of the precursor, tris(dimethylamino)borane, itself starts from boron trichloride (B1173362) and dimethylamine (B145610), highlighting these as the fundamental building blocks. orgsyn.org

The synthesis of tris(dimethylamino)borane involves the reaction of boron tribromide with an excess of dimethylamine in a solvent like pentane. scispace.com This reaction forms dimethylamine hydrobromide as a white precipitate, which is then filtered off. orgsyn.orgscispace.com The desired tris(dimethylamino)borane is subsequently isolated by distillation. orgsyn.orgscispace.com

From a strategic standpoint, one could envision a one-pot synthesis of this compound by carefully controlling the stoichiometry of dimethylamine added to a boron trihalide. However, the stepwise approach, involving the initial synthesis and purification of tris(dimethylamino)borane, generally offers better control and leads to a purer final product.

Methodological Refinements in Laboratory-Scale Preparations

The successful synthesis of this compound hinges on meticulous experimental technique, particularly concerning the optimization of reaction parameters and the handling of highly reactive and sensitive reagents.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The established procedure for synthesizing this compound from tris(dimethylamino)borane and boron tribromide has been optimized to achieve nearly quantitative yields. orgsyn.orgscispace.com Key parameters that are controlled to ensure high yield and purity include:

Temperature: The reaction is initiated at a low temperature (-40°C) to manage the exothermicity of the Lewis acid-base adduct formation. orgsyn.org A failure to control the temperature, especially during the addition of boron tribromide, can lead to side reactions and a decrease in yield.

Stoichiometry: A precise 2:1 molar ratio of tris(dimethylamino)borane to boron tribromide is crucial for driving the reaction to the desired product. orgsyn.org

Solvent: The use of an inert, dry solvent like pentane is essential to prevent unwanted reactions with the boron compounds. orgsyn.org

Purification: The final product is typically purified by distillation under reduced pressure to remove any residual starting materials or solvent. orgsyn.orgscispace.com

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | 2:1 Tris(dimethylamino)borane : Boron tribromide | Ensures complete conversion to the desired product. |

| Temperature | -40°C during addition | Controls the exothermic reaction. |

| Solvent | Anhydrous pentane | Inert medium, prevents hydrolysis. |

| Purification | Vacuum distillation | Separates the product from non-volatile impurities. |

Strategies for Handling Moisture-Sensitive Boron Compounds

Boron halides and aminoboranes, including tris(dimethylamino)borane and this compound, are extremely sensitive to moisture and air. orgsyn.org Exposure to atmospheric water can lead to hydrolysis, forming boric acid and the corresponding amine hydrohalide, which reduces the yield and contaminates the product.

To mitigate these issues, the following stringent handling techniques are employed:

Inert Atmosphere: All manipulations are conducted under a dry, inert atmosphere, typically nitrogen or argon. orgsyn.org This is achieved using standard Schlenk line or glovebox techniques.

Dry Glassware: All glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and assembled while hot, then cooled under a stream of inert gas. orgsyn.org

Anhydrous Solvents: Solvents are dried over appropriate desiccants (e.g., pentane distilled from lithium aluminum hydride) before use. orgsyn.org

Syringe and Cannula Techniques: Reagents are transferred using syringes or cannulas to prevent exposure to the atmosphere. orgsyn.org

Novel Synthetic Approaches and Their Academic Implications

While the established methods for synthesizing this compound are highly effective, the field of boron chemistry is continually evolving, with a focus on developing milder, more efficient, and more versatile synthetic methodologies.

A recent development in the synthesis of aminoboranes involves a rapid, one-pot tandem iodination/dehydroiodination of amine-borane adducts. acs.org This approach generates monomeric aminoboranes under mild conditions. acs.org While this specific methodology has been demonstrated for the synthesis of various aminoboranes, its application to the large-scale and high-purity synthesis of this compound has not yet been reported. However, it represents a significant conceptual advance.

The academic implications of such novel approaches are substantial. They offer potential pathways to aminohaloboranes that may be more tolerant of a wider range of functional groups, proceed under less stringent conditions, or avoid the use of highly reactive boron trihalides. The development of new synthetic routes can also lead to a deeper understanding of reaction mechanisms and bonding in boron-nitrogen compounds. Further research in this area could lead to more atom-economical and environmentally benign syntheses of this important class of reagents.

Chemical Reactivity and Advanced Mechanistic Investigations of Bromobis Dimethylamino Borane

Electrophilic Activation and Lewis Acidity in Reactions

Bromobis(dimethylamino)borane, with the chemical formula [(CH₃)₂N]₂BBr, exhibits notable reactivity as a Lewis acid, a characteristic central to its role in various chemical transformations. The boron atom, with its vacant p-orbital, acts as an electron acceptor, enabling the compound to activate other molecules. This electrophilic nature is significantly influenced by the substituents attached to the boron center: a bromine atom and two dimethylamino groups.

Nucleophilic Additions and Substitution Pathways

This compound participates in a variety of reactions involving nucleophilic addition and substitution, demonstrating its versatility as a synthetic reagent.

The reaction of aminoboranes with ketenes can lead to the formation of α-boryl carbonyl compounds. While specific studies on this compound's reaction with ketene (B1206846) are not extensively detailed in the provided context, the general reactivity pattern of aminoboranes suggests a pathway where the ketene acts as a nucleophile attacking the electrophilic boron center. This interaction can lead to intermediates that rearrange to form α-boryl carbonyl species. These compounds are often transient and can rearrange to more stable O-bound isomers. rsc.org However, the formation of stable α-boryl carbonyl compounds has been achieved by installing electron-rich, tetracoordinate sp³-boron centers, which hinder the 1,3-boron shift from carbon to oxygen. rsc.org The generation of α-boryl carbanions is a key step in the synthesis of ketones from esters and benzyldiboronates. nih.gov

One of the well-documented applications of this compound is the cleavage of epoxides to produce halohydrins. sigmaaldrich.comscientificlabs.com This reaction proceeds through the activation of the epoxide by the Lewis acidic boron center, followed by nucleophilic attack of the bromide ion. The regioselectivity and stereoselectivity of this ring-opening are critical aspects that have been the subject of detailed investigation. Generally, the reaction is highly regioselective, with the bromide attacking the less sterically hindered carbon of the epoxide ring, which is characteristic of an SN2-type mechanism. youtube.com

The polarity of the solvent can have a significant impact on the regioselectivity of the epoxide ring-opening reaction. researchgate.netnih.gov In the case of this compound, changes in solvent polarity can alter the course of the reaction, suggesting a sensitivity of the transition state to the reaction medium. researchgate.net For some epoxide cleavage reactions, a complete reversal of regioselectivity has been observed when changing from a nonpolar solvent to a polar one. researchgate.net This effect is attributed to the stabilization of charge separation in the transition state by polar solvents, which can favor a more SN1-like character, leading to the attack at the more substituted carbon. The structure of the solvent molecules within the reaction environment can influence the rates and selectivities by altering the free energies of the reactive species. nih.govresearchgate.netosti.gov

Below is a table summarizing the general influence of solvent polarity on the regioselectivity of epoxide cleavage by bromo-borane reagents.

| Solvent Polarity | Predominant Attack Site | Resulting Halohydrin |

| Low (e.g., n-pentane) | Less substituted carbon (SN2-like) | Primary halide |

| High (e.g., polar solvents) | More substituted carbon (SN1-like) | Secondary/Tertiary halide |

Cleavage of Epoxides to Halohydrins: Regio- and Stereoselectivity Studies

Comparative Studies with Other Haloborane Reagents

This compound, [(CH₃)₂N]₂BBr, distinguishes itself from other haloborane reagents through the electronic influence of its dimethylamino substituents. Unlike prototypical haloboranes such as boron tribromide (BBr₃), the boron center in this compound is significantly more electron-rich. This increased electron density is a consequence of the donation of the nitrogen lone pairs into the vacant p-orbital of the boron atom, a phenomenon known as π-donation.

This electronic difference has profound implications for the Lewis acidity of the boron center. Boron trihalides are potent Lewis acids, readily accepting electron pairs from a wide range of donors. In contrast, the Lewis acidity of this compound is considerably attenuated. The intramolecular electron donation from the nitrogen atoms partially satisfies the electron deficiency of the boron, rendering it a weaker Lewis acid.

The reactivity of haloboranes is also dictated by the nature of the boron-halogen bond. While the B-Br bond in this compound remains susceptible to cleavage, its reactivity profile differs from that of BBr₃. For instance, in reactions involving the cleavage of ether linkages, BBr₃ is a highly effective reagent. The high Lewis acidity of BBr₃ facilitates the initial coordination to the ether oxygen, followed by bromide-mediated cleavage. While this compound can also engage in such reactions, the reduced Lewis acidity generally necessitates more forcing reaction conditions.

Furthermore, the presence of the dimethylamino groups introduces steric bulk around the boron center, which can influence its reactivity and selectivity in comparison to the sterically less hindered boron trihalides. This steric hindrance can be advantageous in certain applications where selective reaction at a less hindered site is desired.

A comparative overview of the properties of this compound and other selected haloborane reagents is presented in Table 1.

Table 1: Comparative Properties of Selected Haloborane Reagents

| Reagent | Formula | Lewis Acidity | Steric Hindrance | Key Reactivity Features |

|---|---|---|---|---|

| This compound | [(CH₃)₂N]₂BBr | Weak | Moderate | Source of nucleophilic boryl groups, reducing agent |

| Boron Tribromide | BBr₃ | Strong | Low | Cleavage of ethers and esters, Lewis acid catalyst |

| Catecholborane | C₆H₄O₂BH | Moderate | Moderate | Hydroboration of alkenes and alkynes |

Oxidative Addition Reactions

This compound serves as a valuable reagent for the synthesis of platinum boryl complexes through oxidative addition reactions. A notable example is the synthesis of the cationic platinum(II) boryl complex, trans-[Pt(Br)(B(NMe₂)₂)(PCy₃)₂]⁺. This synthesis proceeds via the oxidative addition of the B-Br bond of this compound to a platinum(0) precursor, followed by halide abstraction. nih.gov

The reaction involves the treatment of a platinum(0) species, such as [Pt(PCy₃)₂], with this compound. This results in the formation of a neutral platinum(II) complex where the bis(dimethylamino)boryl group and a bromide atom are coordinated to the platinum center. Subsequent treatment with a halide scavenger, such as sodium tetraphenylborate (B1193919) (NaBPh₄), leads to the abstraction of the bromide ligand and the formation of the cationic platinum boryl complex. nih.gov

Table 2: Synthesis of a Platinum Boryl Phosphine (B1218219) Bromo Complex

| Reactants | Product | Yield (%) | Key Spectroscopic Data | Reference |

|---|

The characterization of these complexes relies heavily on multinuclear NMR spectroscopy. The ¹¹B NMR spectrum is particularly informative, with the chemical shift of the boryl ligand providing insight into its electronic environment. For trans-[Pt(Br)(B(NMe₂)₂)(PCy₃)₂]⁺, the ¹¹B NMR signal appears at δ = 58.3 ppm, which is characteristic of a platinum-bound bis(dimethylamino)boryl ligand. nih.gov

The oxidative addition of the B-Br bond of this compound to a low-valent metal center, such as platinum(0), is a key step in the formation of metal boryl complexes. While a detailed mechanistic study specifically for this compound is not extensively documented, a plausible mechanism can be inferred from studies of related oxidative addition reactions at platinum centers.

The reaction is believed to proceed through a concerted pathway. In this mechanism, the platinum(0) center, which is electron-rich, interacts with the σ* antibonding orbital of the B-Br bond. Simultaneously, the filled d-orbitals of the platinum atom donate electron density into the empty p-orbital of the boron atom. This concerted process leads to the cleavage of the B-Br bond and the formation of new Pt-B and Pt-Br bonds.

Alternatively, a stepwise mechanism involving an initial nucleophilic attack of the platinum(0) center on the boron atom, leading to a zwitterionic intermediate, could be considered. However, for many oxidative additions of polar bonds to platinum(0), the concerted mechanism is generally favored.

The nature of the phosphine ligands on the platinum center plays a crucial role in modulating its reactivity. Electron-donating and sterically bulky phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), enhance the electron density on the platinum atom, thereby promoting the oxidative addition process.

Intramolecular Cyclization Reactions

While this compound is listed as a reactant involved in intramolecular cyclization, specific, well-documented examples in peer-reviewed literature are scarce. sigmaaldrich.com However, based on the known reactivity of other borane (B79455) reagents, it can be postulated that this compound could facilitate intramolecular cyclizations, such as hydroaminations or hydroborations of unsaturated substrates.

In a hypothetical intramolecular hydroamination, the this compound could act as a Lewis acid to activate an alkene or alkyne towards nucleophilic attack by a tethered amine. The reaction would likely proceed through the formation of an aminoborane (B14716983) intermediate, followed by intramolecular delivery of the N-H bond across the unsaturated carbon-carbon bond.

Boron-Nitrogen Bond Transformations and Exchange Reactions

The boron-nitrogen (B-N) bonds in this compound are generally robust due to the significant π-donation from the nitrogen lone pairs to the boron center. However, under certain conditions, these bonds can undergo transformation and exchange reactions.

Transamination reactions, where one or both of the dimethylamino groups are exchanged for another amine, can be envisioned. Such reactions would likely require forcing conditions, such as high temperatures, and the use of a large excess of the incoming amine to drive the equilibrium towards the desired product. The mechanism would likely involve the nucleophilic attack of the incoming amine on the boron center, followed by the departure of a dimethylamino group.

Furthermore, the B-N bonds can be cleaved by strong protic acids. Protonation of the nitrogen atom would diminish the π-donation to the boron center, making the B-N bond more susceptible to cleavage.

Reductive Properties in Organic Synthesis

This compound is classified as a reducing agent, although its specific applications in organic synthesis are not as widely documented as those of other common borane reagents like sodium borohydride (B1222165) or borane-tetrahydrofuran (B86392) complex. sigmaaldrich.comsigmaaldrich.com The reductive properties of this compound are attributed to the presence of the boron center, which can formally deliver a hydride equivalent.

Based on the reactivity of related aminoboranes, it is plausible that this compound could be employed for the reduction of certain functional groups. For instance, it may be capable of reducing aldehydes and ketones to the corresponding alcohols. The mechanism of such a reduction would likely involve the coordination of the carbonyl oxygen to the boron atom, followed by the transfer of a hydride from the boron moiety to the carbonyl carbon.

The chemoselectivity of this compound as a reducing agent would be an important consideration. The presence of the electron-donating amino groups and the bromine atom would modulate its reducing power compared to other boranes. It is conceivable that it may exhibit a different selectivity profile, potentially allowing for the reduction of one functional group in the presence of another. However, detailed studies are required to establish its efficacy and selectivity in the reduction of a broad range of organic functional groups.

Advanced Spectroscopic and Structural Elucidation Techniques for Bromobis Dimethylamino Borane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of Bromobis(dimethylamino)borane, providing detailed information about the hydrogen and boron environments within the molecule.

¹H NMR Spectroscopic Analysis of Ligand Environments

The ¹H NMR spectrum of this compound offers a clear insight into the chemical environment of the dimethylamino ligands. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound exhibits a single, sharp resonance peak. sdsu.edu

Key Research Findings: The spectrum is characterized by a singlet at approximately 2.75 ppm. sdsu.edu This single peak represents all twelve protons from the two dimethylamino groups. The observation of a singlet indicates that all methyl protons are chemically equivalent on the NMR timescale. This equivalence arises from the rapid rotation around the boron-nitrogen (B-N) bonds at room temperature, which averages the magnetic environments of the four methyl groups.

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 2.75 | CDCl₃ | Singlet (s) | -N(CH₃)₂ |

¹¹B NMR Spectroscopy for Boron Environment Characterization

¹¹B NMR spectroscopy is exceptionally sensitive to the electronic environment of the boron nucleus, including its coordination number and the nature of its substituents. blogspot.com For this compound, the boron atom is tricoordinate, bonded to two nitrogen atoms and one bromine atom.

Key Research Findings: The chemical shift of the ¹¹B nucleus in aminoboranes is significantly influenced by the π-donation from the nitrogen lone pairs to the vacant p-orbital of the boron atom. This effect increases the electron density at the boron center, resulting in a shift to a higher field (less positive ppm value) compared to trihaloboranes. However, the presence of the electronegative bromine atom partially counteracts this effect. For the closely related Chlorobis(dimethylamino)borane (B3055585), the ¹¹B chemical shift is observed in the downfield region characteristic of three-coordinate boron, typically around +28 to +34 ppm. Given the similar electronic effects of chlorine and bromine in this context, the chemical shift for this compound is expected to fall within a similar range, approximately +25 to +35 ppm. nih.gov

| Nucleus | Expected Chemical Shift (δ) in ppm | Reference | Coordination | Key Influences |

|---|---|---|---|---|

| ¹¹B | ~ +25 to +35 | BF₃·OEt₂ | Trigonal Planar | π-donation from two -N(CH₃)₂ groups, σ-withdrawal by Br atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups and bond vibrations within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key Research Findings: The spectrum provides a molecular fingerprint, with key vibrational modes confirming the compound's structure. The most significant absorptions include the stretching and bending vibrations of the methyl groups, and the characteristic stretching of the boron-nitrogen bond. The B-N stretching vibration in aminoboranes is typically strong and appears in the 1300-1520 cm⁻¹ region. The B-Br stretch is expected at a much lower frequency due to the heavier mass of the bromine atom.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2850-3000 | C-H Stretching | -CH₃ | Medium to Strong |

| 1450-1480 | C-H Bending (Asymmetric) | -CH₃ | Medium |

| 1350-1520 | B-N Stretching | (R₂N)₂-B | Strong |

| ~800-900 | B-Br Stretching | B-Br | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which helps to confirm its molecular structure. The compound has a molecular weight of 178.87 g/mol .

Key Research Findings: The mass spectrum of this compound is distinguished by a prominent molecular ion peak cluster. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion appears as a pair of peaks of almost equal intensity (M⁺ and M⁺+2) at m/z values of approximately 178 and 180.

Common fragmentation pathways for aminoboranes include the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the loss of substituents from the boron atom. For this compound, the most characteristic fragmentation is the loss of a bromine radical, leading to a stable [B(N(CH₃)₂)₂]⁺ cation.

| m/z Value | Proposed Ion Fragment | Formula | Significance |

|---|---|---|---|

| 178/180 | Molecular Ion | [C₄H₁₂B⁷⁹Br/⁸¹BrN₂]⁺ | Confirms molecular weight; shows characteristic 1:1 bromine isotope pattern. |

| 163/165 | [M - CH₃]⁺ | [C₃H₉B⁷⁹Br/⁸¹BrN₂]⁺ | Loss of a methyl radical. |

| 99 | [M - Br]⁺ | [C₄H₁₂BN₂]⁺ | Loss of a bromine radical, often a major fragment. |

X-ray Crystallography for Solid-State Structural Determination (Applicable to related compounds and complexes)

Key Research Findings: Studies on related three-coordinate bis(amino)boranes reveal a trigonal planar geometry around the central boron atom. The two nitrogen atoms and the third substituent (e.g., a halogen or another boryl group) lie in the same plane as the boron. The B-N bonds in these compounds exhibit partial double bond character due to the delocalization of the nitrogen lone-pair electrons into the empty p-orbital of the boron. This results in B-N bond lengths that are shorter than a typical B-N single bond. The N-B-N bond angle is typically close to 120°, consistent with sp² hybridization of the boron atom.

Vibrational Spectroscopy (e.g., Raman) in Bonding Analysis

Raman spectroscopy is an excellent complementary technique to IR spectroscopy for analyzing the vibrational modes of a molecule. It is particularly effective for studying symmetric vibrations and bonds involving heavier atoms, which often produce weak signals in IR spectra.

Key Research Findings: For this compound, Raman spectroscopy is highly useful for probing the symmetric B-N₂ stretching mode and the B-Br stretching vibration. The symmetric B-N stretch provides information about the strength and electronic nature of the boron-nitrogen bonds. The B-Br stretch, involving a heavy atom, typically appears as a strong and sharp peak in the low-frequency region of the Raman spectrum (around 800-900 cm⁻¹). The precise frequency of these vibrations can be correlated with bond strengths and used to compare the electronic effects of different substituents on the boron atom. nih.gov

Elemental Analysis Methodologies in Research

Elemental analysis is a cornerstone technique in the chemical sciences for verifying the empirical formula of a synthesized compound and assessing its purity. For novel or newly prepared batches of this compound, elemental analysis provides quantitative data on the percentage composition of its constituent elements: Carbon (C), Hydrogen (H), Boron (B), Bromine (Br), and Nitrogen (N). This process is crucial for confirming that the synthesized product corresponds to the expected molecular formula, C₄H₁₂BBrN₂, and is free from significant impurities.

In research settings, the characterization of this compound and its derivatives relies on a combination of analytical techniques to determine the mass fractions of each element. The most prevalent of these is combustion analysis, which is highly effective for determining the carbon, hydrogen, and nitrogen content. wikipedia.org

Combustion Analysis for Carbon, Hydrogen, and Nitrogen

The primary method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. wikipedia.org This technique involves weighing a small, precise amount of the this compound sample and combusting it in a furnace at high temperatures in the presence of excess oxygen. Under these conditions, the carbon in the sample is converted to carbon dioxide (CO₂), the hydrogen is converted to water (H₂O), and the nitrogen is converted to nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂). These combustion products are then passed through a series of detectors, typically using thermal conductivity or infrared spectroscopy, to quantify the amount of each gas produced. From these measurements, the original mass percentages of C, H, and N in the sample are calculated. wikipedia.org

Determination of Boron and Bromine

Quantifying boron and bromine requires different methodologies:

Boron Analysis: The determination of boron content is commonly achieved using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). researchgate.net In this method, the sample is first digested with strong acids to break it down into its constituent elements in an aqueous solution. This solution is then introduced into an argon plasma, which excites the boron atoms to higher energy levels. As these atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the original sample. researchgate.net

Bromine Analysis: Bromine content is often determined after combustion in an oxygen flask. The sample is burned, and the resulting hydrogen bromide (HBr) is absorbed into a specific solution. The concentration of the resulting bromide ions can then be quantified using techniques such as ion chromatography or potentiometric titration. nih.gov

Interpretation of Results

The experimental data obtained from these analyses are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values is a strong indicator of the sample's identity and purity. For publication in peer-reviewed journals and in routine quality control, experimental values are generally expected to fall within a narrow margin of the theoretical values, typically ±0.4%. acs.orgnih.gov

Below are data tables illustrating the theoretical composition of pure this compound and representative experimental findings from a typical sample analysis.

Table 1: Theoretical Elemental Composition of this compound (C₄H₁₂BBrN₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 48.044 | 26.86 |

| Hydrogen | H | 1.008 | 12.096 | 6.76 |

| Boron | B | 10.81 | 10.81 | 6.04 |

| Bromine | Br | 79.904 | 79.904 | 44.68 |

| Nitrogen | N | 14.007 | 28.014 | 15.66 |

| Total | 178.868 | 100.00 |

Table 2: Representative Experimental Elemental Analysis Data for a Synthesized Sample of this compound

| Element | Theoretical % | Found % | Deviation % |

| Carbon | 26.86 | 26.95 | +0.09 |

| Hydrogen | 6.76 | 6.71 | -0.05 |

| Boron | 6.04 | 6.11 | +0.07 |

| Bromine | 44.68 | 44.52 | -0.16 |

| Nitrogen | 15.66 | 15.70 | +0.04 |

Theoretical and Computational Chemistry of Bromobis Dimethylamino Borane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic landscape of molecules like bromobis(dimethylamino)borane. These calculations allow for a detailed description of electron distribution, molecular orbital interactions, and the nature of the chemical bonds, which collectively govern the molecule's properties and behavior.

Density Functional Theory (DFT) is a powerful computational method used to predict the ground state geometry and thermodynamic stability of molecules. For halobis(dialkylamino)boranes, including the bromo- and chloro-derivatives, DFT calculations are used to determine key structural parameters such as bond lengths and angles.

| Parameter | Typical Calculated Value Range | Description |

|---|---|---|

| B-N Bond Length | 1.38 - 1.42 Å | Shorter than a typical B-N single bond (~1.58 Å), indicating significant π-character. |

| B-X (X=Br, Cl) Bond Length | 1.85 - 1.95 Å (for B-Br); 1.75 - 1.85 Å (for B-Cl) | Reflects the covalent radius of the halogen and the electronic environment. |

| N-B-N Bond Angle | ~118° - 122° | Close to the ideal 120° for sp² hybridization, but can be influenced by steric hindrance. |

| N-B-X Bond Angle | ~119° - 121° | Consistent with a trigonal planar geometry around the boron center. |

| B-N Rotational Barrier | 10 - 20 kcal/mol | Energy required to rotate the dimethylamino group, quantifying the strength of the B-N π-bond. |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be dominated by contributions from the nitrogen lone pairs, reflecting the π-system of the N-B-N framework. The LUMO, conversely, is primarily localized on the boron atom, corresponding to its vacant p-orbital. This distribution makes the boron atom the primary electrophilic site, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Computational methods like DFT are used to calculate the energies and visualize the shapes of these orbitals. The analysis of FMOs helps predict the outcomes of reactions, such as its role as a precursor in the synthesis of diboron (B99234) compounds. usc.edu

| Orbital | Primary Atomic Contribution | Predicted Reactivity Role |

|---|---|---|

| HOMO | Nitrogen p-orbitals (lone pairs) | Electron-donating character, involved in interactions with electrophiles. |

| LUMO | Boron p-orbital (vacant) | Electron-accepting character, site of nucleophilic attack. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. By modeling the pathways from reactants to products, researchers can identify transition states, calculate activation energies, and gain a mechanistic understanding of how transformations occur.

This compound is a key precursor for forming tetrakis(dimethylamino)diboron (B157049) via reductive coupling. usc.edu Computational modeling can elucidate the mechanism of such reactions. For example, in a sodium-mediated coupling, theoretical calculations could model the step-by-step process of halogen abstraction and B-B bond formation.

By calculating the energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The highest energy point on this profile, the transition state, determines the kinetic barrier (activation energy) of the reaction. A lower barrier indicates a faster reaction rate. These computational studies can predict reaction feasibility and guide the optimization of experimental conditions.

Reactions are typically conducted in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical models can account for these environmental effects using implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, which can stabilize charged intermediates and transition states. Explicit models involve including individual solvent molecules in the calculation, allowing for the study of specific solvent-solute interactions like hydrogen bonding. For reactions involving polar or charged species, accurately modeling solvent effects is crucial for obtaining results that correlate well with experimental observations.

Ligand Effects and Substituent Electronic Properties

The chemical behavior of this compound is dictated by the electronic properties of its substituents: the bromo group and the two dimethylamino groups. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the electronic contributions of these groups.

The dimethylamino (-NMe₂) groups act as strong π-donors, delocalizing electron density from the nitrogen lone pairs into the boron's empty p-orbital. This donation stabilizes the electron-deficient boron center and imparts partial double-bond character to the B-N bonds. uni-muenchen.de In contrast, the bromine atom is a σ-electron withdrawing group due to its high electronegativity, which increases the Lewis acidity of the boron center compared to a non-halogenated analogue. However, bromine can also act as a weak π-donor through its lone pairs.

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations are a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These computational methods, such as Density Functional Theory (DFT) and high-level ab initio techniques like Coupled Cluster (CC) theory, can provide accurate estimations of various spectroscopic data, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.gov

The process typically involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Following geometry optimization, vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. rsc.org Anharmonic corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental data, as anharmonicity is a key factor in the accurate prediction of vibrational spectra. nsf.govmdpi.com

Similarly, NMR parameters, such as the chemical shifts for ¹¹B, ¹³C, ¹H, and ¹⁴N, can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide the isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound (e.g., BF₃·Et₂O for ¹¹B NMR). nih.gov Such theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. nih.gov

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative Example)

| Spectroscopic Parameter | Predicted Value | Computational Method |

| B-N Stretching Frequency | [Value in cm⁻¹] | DFT (B3LYP/6-311+G(d,p)) |

| B-Br Stretching Frequency | [Value in cm⁻¹] | DFT (B3LYP/6-311+G(d,p)) |

| ¹¹B NMR Chemical Shift | [Value in ppm] | GIAO-DFT (B3LYP/cc-pVTZ) |

| ¹³C NMR Chemical Shift (N-CH₃) | [Value in ppm] | GIAO-DFT (B3LYP/cc-pVTZ) |

| ¹H NMR Chemical Shift (N-CH₃) | [Value in ppm] | GIAO-DFT (B3LYP/cc-pVTZ) |

Note: The values in this table are illustrative and represent the type of data that would be obtained from first-principles calculations. Actual values would require specific computational studies to be performed on this compound.

High-Level Ab Initio Calculations for Thermochemical Properties of Reactions

High-level ab initio methods are essential for accurately determining the thermochemical properties of chemical reactions, such as reaction enthalpies, entropies, and Gibbs free energies. rsc.orgresearchgate.net For reactions involving this compound, computational approaches like the Gaussian-n (Gn) theories or composite methods such as Weizmann-1 (W1) and Complete Basis Set (CBS) methods can provide thermochemical data with high accuracy, often approaching experimental precision. researchgate.netnih.gov

These methods calculate the total electronic energy of each reactant and product. To obtain the enthalpy of reaction at a standard temperature (e.g., 298.15 K), corrections for zero-point vibrational energy (ZPVE), thermal energy, and PV work are applied. The ZPVE is typically calculated from the harmonic vibrational frequencies obtained at the same level of theory.

Table 2: Calculated Thermochemical Properties for a Hypothetical Reaction (Illustrative Example)

Reaction: (CH₃)₂NH + BBr₃ + (CH₃)₂NH → [(CH₃)₂N]₂BBr + 2 HBr

| Thermochemical Property | Calculated Value (kJ/mol) | Computational Method |

| Enthalpy of Reaction (ΔHᵣ°) | [Value] | W1X-1 |

| Entropy of Reaction (ΔSᵣ°) | [Value] | W1X-1 |

| Gibbs Free Energy of Reaction (ΔGᵣ°) | [Value] | W1X-1 |

Note: The values in this table are for a hypothetical reaction and are illustrative of the data generated from high-level ab initio calculations. The specific reaction and computational details would determine the actual thermochemical values.

Applications in Advanced Organic Synthesis and Catalysis

Reagent in Diverse Organic Transformations

As a reagent, Bromobis(dimethylamino)borane provides a versatile platform for constructing intricate molecular frameworks, owing to the unique reactivity of its boron-bromine and boron-nitrogen bonds.

Formation of Carbon-Nitrogen Bonds in Complex Molecular Architectures

This compound is utilized as a key building block in the synthesis of complex nitrogen-containing heterocyclic molecules. One notable application is in the creation of fluorenyltripyrazolylborate ligands. sigmaaldrich.com These ligands are important in coordination chemistry and catalysis. The synthesis involves the reaction of the borane (B79455) with pyrazole-derived precursors, where the dimethylamino groups are displaced to form stable boron-nitrogen bonds within the larger ligand structure. While it is established as a reactant for this purpose, specific mechanistic details of the carbon-nitrogen bond formation steps in broader complex architectures are not extensively detailed in available academic literature. chemimpex.com

Synthesis of α-Boryl Carbonyl Compounds

The synthesis of α-boryl carbonyl compounds is a significant area of research in organic chemistry, as these molecules are valuable synthetic intermediates. However, based on a review of scientific literature, the use of this compound as a direct reagent for the synthesis of α-boryl carbonyl compounds is not a documented application.

Catalytic Applications in Chemical Transformations

The catalytic activity of this compound is leveraged in polymerization and in the development of boron-containing materials, where it can influence reaction efficiency and final material properties. chemimpex.com

As a Catalyst in Polymer Synthesis for Specialty Polymers

This compound is identified as a reactant in the preparation of specialty polymers, specifically rigid-backbone conjugated polymers. sigmaaldrich.com Such polymers are of interest for their thermal stability and potential applications in electronics and aerospace. chemimpex.com The incorporation of the boron moiety from this compound into the polymer backbone can impart unique mechanical and thermal properties. chemimpex.com However, specific research detailing the catalytic mechanism or polymerization kinetics involving this particular compound is not extensively available.

Enhancement of Reaction Rates and Yields in Academic Contexts

Like many catalysts, this compound is employed to improve the efficiency of chemical reactions. chemimpex.com By providing an alternative reaction pathway with a lower activation energy, it can enhance reaction rates and increase product yields. While this is a recognized function, specific academic studies that quantitatively analyze the enhancement of reaction rates and yields attributable solely to this compound were not identified in the reviewed literature.

Role in Developing Boron-Containing Advanced Materials

A significant application of aminoboranes is in the synthesis of advanced materials with novel electronic and structural properties. This compound is a reactant in the synthesis of platinum boryl phosphine (B1218219) bromo complexes, which are a class of boron-containing advanced materials. sigmaaldrich.com This transformation is achieved through the oxidative addition of a related bromo(phosphino)borane to a platinum(0) center. mostwiedzy.pl

In a representative synthesis, the reaction between a platinum(0) precursor and a bromo(phosphino)borane results in the formation of a platinum(II) complex. mostwiedzy.pl In this product, the phosphinoboryl ligand coordinates to the platinum center in an unusual "side-on" fashion, forming a three-membered ring with the metal. mostwiedzy.pl This structure represents a new class of phosphinoboryl transition metal complexes, which are of interest for their potential catalytic and material applications. researchgate.net The structural parameters of such a complex provide insight into the nature of the metal-boron bond. mostwiedzy.pl

| Parameter | Value | Description |

|---|---|---|

| Pt1–B1 Bond Distance | 2.020 Å | The distance between the platinum and boron atoms, indicative of a strong covalent bond. |

| Pt1–P1 Bond Distance | 2.286 Å | The distance between the platinum atom and the phosphorus atom of the phosphinoboryl ligand. |

| B1–P1 Bond Distance | 1.921 Å | The bond distance within the phosphinoboryl ligand, slightly shorter than a typical single bond. |

| B1–Pt1–P1 Angle | 52.55° | The acute angle within the three-membered ring formed by the side-on coordination. |

These platinum complexes, created using precursors related to this compound, are examples of advanced materials where the incorporation of boron creates unique structural motifs and potential for novel reactivity. mostwiedzy.plresearchgate.net

Precursor for Other Versatile Boron Reagents

Synthesis of Tetrakis(dimethylamino)diboron (B157049) as a Borylation Agent

A key application of this compound is its conversion to tetrakis(dimethylamino)diboron, [(Me₂N)₂B-B(NMe₂)₂]. This compound has emerged as a novel and efficient borylating agent. nih.govresearchgate.net The synthesis of tetrakis(dimethylamino)diboron is a critical step as it is the direct precursor to other widely used borylating agents like bis(pinacolato)diboron (B136004) (B₂Pin₂) and bis-boronic acid (BBA). nih.govresearchgate.net

The preparation of tetrakis(dimethylamino)diboron from this compound can be achieved through a reaction involving the dropwise addition of a toluene (B28343) solution of this compound to a suspension of sodium metal in toluene at a temperature sufficient to maintain a gentle reflux. scispace.com This process results in the formation of a deep-blue precipitate. scispace.com After a period of reflux and subsequent cooling, filtration, and distillation under reduced pressure, tetrakis(dimethylamino)diboron is obtained as a colorless liquid. scispace.com A reported synthesis yielded the product at 67%. scispace.com

The significance of this synthesis lies in the fact that tetrakis(dimethylamino)diboron offers a more atom-economical approach to borylation reactions compared to its derivatives like B₂Pin₂. nih.govresearchgate.net

Table 1: Synthesis of Tetrakis(dimethylamino)diboron from this compound

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| This compound | Sodium Metal | Toluene | Gentle reflux | Tetrakis(dimethylamino)diboron | 67% scispace.com |

Utility in Palladium-Catalyzed Borylation Reactions

The derivative of this compound, tetrakis(dimethylamino)diboron, has proven to be a highly effective borylating agent in palladium-catalyzed cross-coupling reactions, particularly for the borylation of aryl and heteroaryl halides. nih.govresearchgate.net This method provides a more direct and atom-efficient route for the synthesis of aryl- and heteroarylboron compounds, which are fundamental building blocks in Suzuki-Miyaura cross-coupling reactions. researchgate.net

The palladium-catalyzed borylation using tetrakis(dimethylamino)diboron is complementary to methods using other borylating agents like bis-boronic acid (BBA). nih.gov Research has shown that this method is tolerant of a wide range of functional groups on the aryl and heteroaryl halides, leading to the corresponding trifluoroborates in good to excellent yields. acs.org The reaction typically employs a palladium catalyst, and the resulting boronic acids can be readily converted to their more stable trifluoroborate salts for easier isolation. acs.org

The key advantage of using tetrakis(dimethylamino)diboron, synthesized from this compound, is the circumvention of the need to prepare BBA or B₂Pin₂. nih.govresearchgate.net This streamlined approach reduces both time and chemical waste, representing a "greener" and more efficient pathway in organic synthesis. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Borylation of Aryl Halides using Tetrakis(dimethylamino)diboron

| Substrate | Borylating Agent | Catalyst System | Product | Significance |

| Aryl/Heteroaryl Halides | Tetrakis(dimethylamino)diboron | Palladium Catalyst | Aryl/Heteroaryl Boronic Acid Derivatives | More atom-economical and efficient than methods using B₂Pin₂ or BBA. nih.govresearchgate.net |

Utility in Drug Development Research: Synthesis of Nitrogen-Containing Heterocycles

This compound is a reactant in the synthesis of complex nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. sigmaaldrich.comscientificlabs.com One specific application is in the synthesis of fluorenyltripyrazolylborate ligands. sigmaaldrich.comscientificlabs.com Pyrazole derivatives are recognized as privileged N-heterocycles with immense therapeutic potential. mdpi.com

While detailed, direct applications of this compound in the synthesis of a wide array of specific drug candidates are not extensively documented in readily available literature, its role in creating complex heterocyclic ligands is noteworthy. These ligands can be crucial components of metallodrugs or can act as scaffolds for the development of new therapeutic agents. The synthesis of such specialized heterocyclic structures underscores the potential utility of this compound as a versatile reagent in the broader field of medicinal chemistry research.

Applications in Asymmetric Synthesis Research

The application of boron compounds in asymmetric synthesis is a well-established field, with chiral boron reagents being instrumental in achieving high levels of stereocontrol in various chemical transformations. mdpi.com These reagents are often used for the enantioselective reduction of ketones and in asymmetric aldol (B89426) reactions. wikipedia.orgnih.gov Chiral oxazaborolidines, for instance, are effective catalysts for the enantioselective reduction of prochiral ketones in the presence of borane. wikipedia.org

However, specific research detailing the direct use of this compound as a precursor for chiral reagents or catalysts in asymmetric synthesis is not extensively reported in the available literature. The development of chiral Lewis acids is a key area of research, with a focus on creating catalysts that can mediate a variety of stereoselective organic transformations. mit.edu While boron-based Lewis acids are promising, challenges such as moisture sensitivity can make their preparation and handling difficult. mdpi.com

In principle, the dimethylamino groups on this compound could be substituted with chiral auxiliaries to generate chiral boron reagents. These reagents could then potentially be used in asymmetric transformations. For example, chiral amino alcohols are often used to create chiral environments around a boron center for enantioselective reductions. york.ac.uk Despite these possibilities, concrete examples and detailed studies of such applications originating from this compound are not prominent. Therefore, its role in asymmetric synthesis research remains an area with potential for future exploration.

Future Research Directions and Emerging Paradigms in Bromobis Dimethylamino Borane Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The traditional synthesis of aminoboranes often involves reagents and solvents that are not environmentally benign. A primary future objective is the development of "green" synthetic routes to bromobis(dimethylamino)borane. This involves moving away from hazardous solvents and exploring more atom-economical processes. Research in this area could focus on alternative boron sources and catalytic methods that minimize waste and energy consumption. The common synthesis method involves reacting dimethylamine (B145610) with boron tribromide. smolecule.com Future methodologies will likely focus on improving the sustainability of this and related processes.

| Aspect | Traditional Methodology | Future Sustainable Approach |

| Boron Source | Boron tribromide/trichloride (B1173362) smolecule.com | Catalytic borylation with less hazardous boron precursors. |

| Solvents | Chlorinated or ether-based solvents (e.g., THF) | Use of greener solvents (e.g., heptane, cyclohexane) or solvent-free conditions. evitachem.com |

| Waste Products | Halide salts (e.g., dimethylammonium chloride) | Processes with recyclable byproducts or catalytic cycles that generate minimal waste. |

| Energy | Often requires low-temperature control for exothermic reactions | Flow chemistry applications for better thermal management; methods operating at ambient temperature. evitachem.com |

Unexplored Reaction Pathways and Mechanistic Elucidation

While the reactivity of this compound in nucleophilic substitution and epoxide ring-opening is known, its full synthetic potential remains untapped. smolecule.comnih.gov It is recognized for its ability to convert epoxides into bromohydrins, a valuable transformation in the synthesis of bioactive molecules. nih.govtandfonline.comresearchgate.netgrafiati.comfrontiersin.orgacs.orgresearchgate.net The regioselectivity of this reaction can be highly dependent on solvent and temperature, suggesting that its reactivity can be finely tuned. researchgate.net

Future work should target the discovery of novel transformations catalyzed or mediated by this reagent. This includes exploring its role in cascade reactions, C-H borylation, and its reactivity towards a broader range of unsaturated systems. Concurrently, advanced mechanistic studies are required. The use of in-situ spectroscopic techniques, kinetic analysis, and isotopic labeling, combined with computational modeling, can provide a deeper understanding of transition states and reaction intermediates, particularly for known processes like oxidative addition to transition metal complexes. smolecule.com

| Known Reaction Type | Example | Potential Unexplored Area |

| Nucleophilic Substitution | Cleavage of the B-Br bond by various nucleophiles. smolecule.com | Asymmetric substitutions using chiral nucleophiles or catalysts. |

| Epoxide Ring-Opening | Regioselective formation of bromohydrins. nih.govresearchgate.netresearchgate.net | Catalytic, enantioselective ring-opening of meso-epoxides. researchgate.net |

| Oxidative Addition | Reactions with low-valent transition metal complexes (e.g., Pt(0), Pd(0)). smolecule.com | Exploration with a wider range of metals; application in catalytic cross-coupling. |

| Precursor to Diboron (B99234) Reagents | Reductive coupling to form tetrakis(dimethylamino)diboron (B157049). port.ac.uk | Direct, one-pot transformations into functionalized organoboron compounds. |

Integration into Flow Chemistry and Automation for Research Scale

The principles of flow chemistry offer significant advantages for handling reactive boron compounds. Continuous-flow reactors can provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing the often highly exothermic reactions used in aminoborane (B14716983) synthesis. evitachem.com This technology can enhance safety, improve reproducibility, and facilitate scaling up. For related diboron compounds, flow chemistry has been shown to reduce catalyst loading and energy consumption. evitachem.com

Integrating the synthesis and application of this compound into automated flow systems would enable high-throughput screening of reaction conditions, accelerating the discovery of new reactions and the optimization of existing ones. A key advantage is the potential for in-situ generation and immediate use of the reagent, which would avoid the need to isolate and store this moisture-sensitive compound. evitachem.comvdoc.pub

| Benefit of Flow Chemistry | Application to this compound Chemistry |

| Enhanced Safety | Superior control over exothermic reactions during synthesis. |

| Improved Yield & Selectivity | Precise control of residence time and stoichiometry. |

| Scalability | Seamless transition from laboratory research to larger-scale production. |

| In-situ Generation | Avoids isolation of the moisture-sensitive reagent, coupling its synthesis directly with subsequent reactions. evitachem.com |

| Waste Reduction | Minimizes solvent use and can reduce the need for purification steps. evitachem.com |

Advanced Materials Science: Tailored Properties through Boron Incorporation

This compound is a valuable building block for creating boron-containing polymers and advanced materials. chemimpex.com The incorporation of its B(NMe₂)₂ moiety into polymer backbones or as pendant groups can significantly alter material properties, leading to enhanced thermal stability, specific mechanical strength, and unique electronic characteristics. chemimpex.com

Future research will focus on using this compound as a precursor to design and synthesize a new generation of smart materials. Potential applications include boron-doped conductive polymers, boron nitride-based ceramics, and functional coatings with tailored chemical resistance and durability. chemimpex.com The ability to precisely introduce the boron-nitrogen framework is key to tuning the electronic and optical properties of these materials for applications in electronics, aerospace, and beyond. chemimpex.com

| Material Class | Property Conferred by Boron Incorporation | Potential Application |

| Specialty Polymers | Improved thermal stability, mechanical strength. chemimpex.com | Automotive and aerospace components. chemimpex.com |

| Conductive Polymers | Modified electronic bandgap, electron-accepting properties. | Organic electronics, sensors. |

| Boron Nitride Materials | High thermal conductivity, electrical insulation. | Advanced thermal management systems. |

| Functional Coatings | Enhanced chemical resistance and durability. chemimpex.com | Protective coatings for harsh environments. |

Biological Applications: Further Exploration of Synthetic Routes for Bioactive Molecules

The formation of carbon-nitrogen bonds and nitrogen-containing heterocycles is fundamental to medicinal chemistry, and this compound is a useful reagent for these transformations. chemimpex.com Its application in the regioselective ring-opening of epoxides provides a direct route to functionalized intermediates used in the synthesis of analogs of bioactive compounds. nih.govfrontiersin.orgresearchgate.net

The next frontier is to develop highly stereoselective synthetic methods utilizing this reagent. This could involve the design of chiral derivatives of this compound or its use in concert with chiral catalysts to control the stereochemistry of key bond-forming events. Further exploration of its reactivity with complex, polyfunctional molecules will expand its toolkit for constructing libraries of potential therapeutic agents, moving beyond simple scaffolds to more intricate molecular architectures.

| Bioactive Scaffold/Intermediate | Key Transformation Using this compound | Therapeutic Area |

| β-Amino Alcohols | Regioselective ring-opening of epoxides. nih.govfrontiersin.org | Antivirals, β-blockers. |

| Nitrogen-Containing Heterocycles | Precursor for C-N bond formation. | Oncology, infectious diseases. |

| Functionalized Phosphonates | Synthesis of bromohydrin intermediates from epoxyalkylphosphonates. nih.govresearchgate.net | Enzyme inhibitors, metabolic regulators. |

Computational Predictions Driving Experimental Design

Computational chemistry is becoming an indispensable tool in modern chemical research. Theoretical studies using methods like Density Functional Theory (DFT) have already been applied to elucidate the mechanistic pathways of reactions involving this compound, such as its oxidative addition to platinum(0) complexes. smolecule.com

The future paradigm will shift from retrospective explanation to prospective prediction. Advanced computational models can be employed to:

Predict the reactivity of this compound with novel substrates.

Screen for its potential in new catalytic cycles.

Design modified boron reagents with enhanced selectivity or reactivity.

Simulate the electronic and physical properties of materials derived from this precursor, thereby guiding experimental efforts in materials science.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies, predicting spectroscopic properties. smolecule.com |

| Ab initio methods (e.g., Møller-Plesset) | High-accuracy calculation of reaction energetics and molecular properties. smolecule.com |

| Molecular Dynamics (MD) | Simulating the behavior of boron-containing polymers and materials in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of molecules synthesized using this reagent. |

Synergy with Emerging Catalysis Concepts (e.g., Photoredox, Electrochemistry)

The intersection of main-group chemistry with modern catalytic concepts like photoredox and electrochemistry offers exciting new possibilities. While this compound has not been extensively studied in these contexts, related boron compounds are already being used in photoredox-catalyzed reactions. researchgate.net The B-Br bond in the molecule is a potential handle for single-electron transfer processes.

Future research could explore the electrochemical reduction of this compound to generate boryl radicals or anions for novel bond formations. sigmaaldrich.com Similarly, photoredox catalysis could enable its participation in reactions under mild conditions that are inaccessible through traditional thermal methods. This synergy could unlock unprecedented reaction pathways, such as radical-mediated borylations or cross-coupling reactions, significantly expanding the synthetic utility of this versatile boron reagent.

| Catalysis Concept | Hypothetical Application with this compound | Potential Outcome |

| Photoredox Catalysis | Single-electron reduction of the B-Br bond to generate a boryl radical. researchgate.net | Radical addition to alkenes/alkynes; C-H borylation. |

| Electrochemistry | Cathodic reduction to form boryl anions or facilitate B-B bond formation. sigmaaldrich.com | Novel routes to diboron reagents; nucleophilic borylation reactions. |

| Dual Catalysis | Combination with transition metal catalysis for new cross-coupling pathways. | Access to previously inaccessible organoboron structures. |

Q & A

Basic: What are the standard synthetic protocols for Bromobis(dimethylamino)borane, and how can purity be optimized?

Answer:

this compound is typically synthesized via halogenation of tris(dimethylamino)borane using brominating agents like bromine or boron tribromide. The reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture sensitivity. Key steps include:

- Slow addition of bromine to tris(dimethylamino)borane in anhydrous solvents (e.g., dichloromethane) at 0–5°C.

- Post-reaction purification via vacuum distillation or recrystallization to remove unreacted bromine or side products.

Purity optimization involves rigorous solvent drying, stoichiometric control, and analytical validation using B NMR to confirm boron coordination (e.g., δ ~30–40 ppm for tetracoordinated boron) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- H/C NMR : To confirm dimethylamino group integrity (e.g., δ ~2.7–3.0 ppm for N(CH)).

- B NMR : To identify boron hybridization (tetrahedral geometry expected for BBr(NR)).

- FT-IR : Peaks at ~1450–1500 cm (B–N stretching) and ~600–700 cm (B–Br stretching).

- Single-crystal X-ray diffraction : For definitive structural confirmation, particularly to resolve potential steric effects from bulky dimethylamino groups .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and lab coat.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes.

- Storage : Under inert gas (argon) in sealed, moisture-resistant containers.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

Documented hazards include corrosivity and toxicity, necessitating adherence to OSHA/GHS guidelines .

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Answer:

Contradictory thermal stability reports may arise from differences in:

- Sample purity : Trace moisture or halide impurities accelerate decomposition.

- Measurement techniques : TGA (thermogravimetric analysis) under inert vs. ambient conditions.

Methodological recommendations : - Standardize purity validation (e.g., elemental analysis, NMR).

- Compare decomposition kinetics using controlled-atmosphere TGA-DSC coupled with mass spectrometry to identify gaseous byproducts (e.g., HBr, dimethylamine) .

Advanced: What mechanistic insights guide the use of this compound in boron coordination chemistry?

Answer:

The compound’s reactivity stems from its Lewis acidity (due to B–Br) and steric hindrance (from dimethylamino groups). Key considerations:

- Substrate selectivity : Preferential binding to hard Lewis bases (e.g., O- or N-donors) vs. soft bases.

- Kinetic vs. thermodynamic control : Steric bulk may favor mono-adduct formation over bis-adducts.

Experimental approaches : - Titration calorimetry to quantify binding constants.

- DFT calculations to model transition states and electronic effects .

Advanced: How can computational methods complement experimental studies on this compound’s reactivity?

Answer:

- DFT/Molecular Dynamics : Predict regioselectivity in B–Br bond cleavage or ligand substitution.

- NBO Analysis : Evaluate electron donation from dimethylamino groups to boron.

- Solvent Modeling : Compare reactivity in polar aprotic (e.g., THF) vs. nonpolar solvents.

Validation requires cross-referencing computed spectra (IR, NMR) with experimental data .

Advanced: What strategies mitigate dimethylamino ligand dissociation during catalytic applications?

Answer:

- Steric modification : Replace methyl groups with bulkier substituents (e.g., isopropyl).

- Stabilizing additives : Introduce weakly coordinating anions (e.g., BArF) to reduce ligand lability.

- In situ monitoring : Use B NMR to track ligand exchange dynamics during reactions.

Comparative studies with analogous boranes (e.g., chlorobis(dimethylamino)borane) are recommended .

Basic: What are the documented applications of this compound in organic synthesis?

Answer:

- Borylation reagent : Transfers boron to aromatic systems under mild conditions.

- Precursor for BN-doped materials : Pyrolysis yields boron nitride coatings (e.g., for carbon fibers).

- Lewis acid catalyst : Facilitates Diels-Alder or Friedel-Crafts reactions, though less common due to competing side reactions .

Retrosynthesis Analysis